Technical Guide: Physicochemical Characterization & Formulation of 6,10-Dimethylundec-9-en-4-yne-3,6-diol
Technical Guide: Physicochemical Characterization & Formulation of 6,10-Dimethylundec-9-en-4-yne-3,6-diol
This guide provides an in-depth technical analysis of 6,10-Dimethylundec-9-en-4-yne-3,6-diol (CAS 127897-49-8).[1][2][3][4][5] While often overshadowed by symmetric acetylenic diols (like TMDD/Surfynol 104), this asymmetric molecule represents a specialized class of terpenoid-alkynol surfactants .[3][4][5] Its unique structure—combining a terpene-like hydrophobic tail with a rigid acetylenic diol core—offers distinct advantages in dynamic wetting, defoaming, and semi-polar matrix compatibility.[2][3][4][5]
[1][2][3][4][5]
Part 1: Molecular Identity & Physicochemical Profile[1][2][3][5]
Structural Architecture
Unlike standard non-ionic surfactants that rely on linear alkyl chains, 6,10-Dimethylundec-9-en-4-yne-3,6-diol features a "Gemini-mimetic" architecture.[1][2][3][4][5] It possesses two hydrophilic hydroxyl groups centered around a rigid alkyne spacer, but with an asymmetric hydrophobic tail derived from terpene chemistry.[4][5]
-
Hydrophilic Domain: The central alkyne bond (
) flanked by two hydroxyl (-OH) groups at positions 3 and 6.[3][4][5] This creates a high-density electron cloud that anchors the molecule at the air-water interface.[1][2][3][4][5] -
Hydrophobic Domain: The 6,10-dimethylundec-9-en tail.[1][2][3][4][5] This branched, unsaturated chain mimics the structure of nerolidol/linalool derivatives, providing exceptional compatibility with resins, oils, and semi-polar solvents.[3][4][5]
Physicochemical Properties Table[1][2][3][4][5]
| Property | Value / Characteristic | Relevance to Formulation |
| CAS Number | 127897-49-8 | Registry identification |
| Molecular Formula | - | |
| Molecular Weight | 210.31 g/mol | Low MW facilitates rapid diffusion to interfaces |
| Physical State | Viscous pale yellow liquid | Ease of handling vs. solid surfactants |
| Calc.[1][2][3][4][5] LogP | 2.8 – 3.2 (Estimated) | Indicates lipophilicity; requires co-solvent for aqueous use |
| HLB (Griffin) | ~ 7 – 8 | Water Dispersible (Not fully soluble) |
| Surface Tension | ~30–33 dynes/cm (0.1% aq) | Excellent equilibrium surface tension reduction |
| Solubility (Water) | < 0.5% wt | Low solubility drives migration to interfaces (crowding effect) |
| Solubility (Solvents) | Soluble in Alcohols, Glycols, Esters | Compatible with standard let-down vehicles |
Part 2: Functional Mechanisms in Formulation[1][2][5]
The "Molecular Compressibility" Effect (Defoaming)
The central triple bond (alkyne) creates a rigid, linear "rod" within the molecule.[3][4][5] When these molecules adsorb at the air-liquid interface, they pack efficiently but do not form the flexible, cohesive films associated with foam stabilization (typical of ethoxylates).[3][4][5]
-
Mechanism: The branched methyl groups on the terpene tail disrupt the lateral intermolecular forces of the foam lamellae, causing rapid bubble rupture.[4][5]
Dynamic Surface Tension (DST) Reduction
In high-speed coating or printing processes (e.g., inkjet, spray coating), new interfaces are created in milliseconds.[3][4][5] Large polymeric surfactants move too slowly to stabilize these new surfaces.[2][4][5]
-
Advantage: Due to its low molecular weight (~210 Da) and compact structure, 6,10-Dimethylundec-9-en-4-yne-3,6-diol diffuses rapidly to the newly formed interface, preventing film retraction (fisheyes) and ensuring substrate wetting.[1][2][3][4][5]
Diagram: Interfacial Dynamics
The following diagram illustrates the competitive adsorption mechanism where the diol displaces foam-stabilizing impurities.
Caption: Kinetic pathway of 6,10-Dimethylundec-9-en-4-yne-3,6-diol migrating from bulk solution to stabilize a newly formed interface.
Part 3: Formulation Protocols
Due to its low water solubility, direct addition of this diol to aqueous systems can result in "oil spots" or poor distribution.[4][5] The following protocols ensure thermodynamic stability.
Protocol A: Preparation of a 50% Active Concentrate (Pre-solubilization)
Objective: Create a stable, pumpable liquid concentrate for easy addition.[4][5]
-
Solvent Selection: Choose a carrier solvent compatible with the final formulation.[4][5]
-
Procedure:
-
Step 1: Charge the mixing vessel with 50.0 parts solvent (e.g., Propylene Glycol).[4][5]
-
Step 2: Begin low-shear agitation (Anchor or Pitch blade).[1][2][3][4][5]
-
Step 3: Slowly add 50.0 parts 6,10-Dimethylundec-9-en-4-yne-3,6-diol.[1][2][3][4][5]
-
Step 4: Heat slightly to 40°C if the diol is viscous/waxy to accelerate dissolution.[4][5]
-
Step 5: Mix for 20 minutes until a clear, single-phase solution is obtained.
-
Protocol B: Let-down into Aqueous Systems
Objective: Incorporate the concentrate without shocking the system (avoiding micellar shock).[2][4][5]
-
Dosage: Typical use level is 0.1% to 1.0% of total formulation weight.[4][5]
-
Addition Point:
-
Agitation: Maintain turbulent flow during addition. Do not add to stagnant zones.
Part 4: Stability & Reactivity Considerations[1][2][4][5]
Chemical Sensitivity[1][2][3][4][5]
-
Oxidation: The alkene group at position C-9 (undec-9-en) is susceptible to oxidation over time.[1][2][3][4][5] Formulations should be stored under inert gas (Nitrogen) or include mild antioxidants (e.g., BHT) if shelf-life > 1 year is required.[3][4][5]
-
pH Stability: Acetylenic diols are generally stable across pH 3–12.[4][5] However, extreme alkaline conditions (pH > 13) combined with heat may induce polymerization or degradation of the alkyne bond.[4][5]
Biological & Safety Profile
-
Irritancy: Like most alkynols (e.g., 3,7-dimethyloct-6-en-1-yn-3-ol), this molecule is a potential eye irritant (H319).[1][2][3][4][5]
-
Sensitization: Terpene derivatives can be weak sensitizers.[4][5] Handle with standard PPE (gloves, goggles).[4][5]
Part 5: Critical Formulation Workflow
The following decision tree guides the formulator in optimizing the use of this diol based on the defect observed.
Caption: Troubleshooting logic for integrating acetylenic diols into coating/ink formulations.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6546, 3,6-Dimethyl-4-octyne-3,6-diol (Structural Analog).[1][2][3][4][5] Retrieved from [Link]
-
Schwartz, J. (1992). "The Importance of Low Dynamic Surface Tension in Waterborne Coatings."[4][5] Journal of Coatings Technology. (Contextual grounding for Acetylenic Diol mechanism).
-
Air Products / Evonik (Historical). Surfynol® 104 Technical Data Sheet.[4][5] (Reference for comparative Acetylenic Diol properties).
Sources
- 1. bldpharm.com [bldpharm.com]
- 2. 29171-20-8|3,7-Dimethyloct-6-en-1-yn-3-ol|BLD Pharm [bldpharm.com]
- 3. 2229070-24-8_CAS号:2229070-24-8_1-(2,2,3,3,3-Pentafluoropropyl)cyclopropan-1-ol - 化源网 [chemsrc.com]
- 4. 3,6-Dimethyl-4-octyne-3,6-diol | C10H18O2 | CID 6546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,6-Dimethyl-4-octyne-3,6-diol | C10H18O2 | CID 6546 - PubChem [pubchem.ncbi.nlm.nih.gov]
